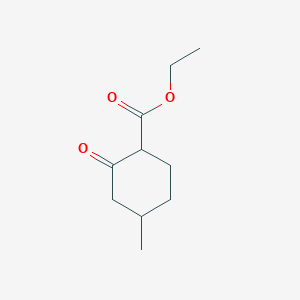

Ethyl 4-methyl-2-oxocyclohexanecarboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84213. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 4-methyl-2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVHHWOJYFCNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928978 | |

| Record name | Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13537-82-1 | |

| Record name | Ethyl 4-methyl-2-oxocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13537-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-methyl-2-oxocyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13537-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-methyl-2-oxocyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-METHYL-2-OXOCYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2M3GXD5L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-methyl-2-oxocyclohexanecarboxylate

Introduction: A Versatile Ketoester in Modern Synthesis

Ethyl 4-methyl-2-oxocyclohexanecarboxylate is a cyclic β-keto ester that serves as a pivotal intermediate in synthetic organic chemistry.[1][2] Its unique bifunctional structure, featuring a ketone and an ester group on a substituted cyclohexane ring, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of its core physical properties, spectral characteristics, safety protocols, and a representative synthetic workflow. The inherent reactivity of this molecule makes it a valuable building block for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and natural products with potential biological activity.[1]

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is fundamental to its application. The following identifiers and descriptors define this compound.

-

IUPAC Name: ethyl 4-methyl-2-oxocyclohexane-1-carboxylate[3]

-

Common Synonyms: Ethyl 4-methyl-2-cyclohexanone-1-carboxylate, 4-Methyl-2-oxocyclohexanecarboxylic acid ethyl ester, NSC 84213[3][4]

-

Structural Identifiers:

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various reaction conditions. The data presented below has been aggregated from verified chemical data sources.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 128-132 °C @ 32 mmHg113 °C @ 12 Torr | [5][4] |

| Melting Point | 53-54 °C | [4][5] |

| Density | 1.045 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.473 | [4][5] |

| Flash Point | > 110 °C (> 230 °F) | [4][5] |

| Water Solubility | 2.56 g/L at 20 °C | [5] |

| Vapor Pressure | 0.0652 mmHg at 25 °C | [4] |

Spectral Data for Structural Elucidation

The structural confirmation of this compound is typically achieved through a combination of spectroscopic methods. Standard spectral data are available for this compound, providing a fingerprint for its identification and purity assessment.[3][6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments, crucial for confirming the arrangement of alkyl groups.

-

¹³C NMR: Reveals the number of chemically distinct carbon atoms, confirming the presence of the carbonyl, ester, and aliphatic carbons in the structure.

-

-

Infrared (IR) Spectroscopy: IR spectra for this compound will prominently feature characteristic absorption bands for the C=O stretching of the ketone and the ester functional groups.[3]

-

Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight of the compound and provides fragmentation patterns that are unique to its structure.[3]

Safety and Handling

Proper handling is essential when working with any chemical intermediate. The following information is derived from Globally Harmonized System (GHS) classifications and safety data sheets.

-

GHS Classification:

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles and chemical-resistant gloves, is recommended.

-

Storage: The compound is classified as a combustible liquid (Storage Class 10) and should be stored in a cool, dry, well-ventilated area in a tightly sealed container.

Synthetic Protocol: A Representative Approach

This compound can be synthesized through various established organic reactions, such as the Claisen condensation or Michael addition.[1] The following protocol outlines a generalized Claisen-type condensation, a cornerstone reaction for forming carbon-carbon bonds.

Causality in Experimental Design: This method leverages the acidity of the α-proton of a ketone to form an enolate, which then acts as a nucleophile. The choice of a strong, non-nucleophilic base like sodium hydride is critical to ensure complete enolate formation without competing side reactions. The subsequent intramolecular cyclization is followed by an acidic workup to neutralize the reaction and isolate the final product.

Experimental Workflow: Synthesis via Dieckmann Condensation

Caption: Workflow for the synthesis of the target ketoester.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a suitable solvent (e.g., anhydrous toluene or THF).

-

Base Addition: A strong base, such as sodium hydride (60% dispersion in mineral oil) or sodium ethoxide, is carefully added to the solvent under an inert atmosphere. The use of a strong base is essential to deprotonate the α-carbon, initiating the condensation.

-

Substrate Addition: The starting material, an appropriate diethyl 5-methyladipate, is added dropwise to the stirred suspension of the base at a controlled temperature (often room temperature or slightly elevated).

-

Reaction Monitoring: The reaction mixture is heated to reflux to drive the intramolecular cyclization to completion. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a dilute acid (e.g., 1M HCl) until the mixture is acidic. This step neutralizes the basic catalyst and protonates the resulting enolate to form the β-keto ester.

-

Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or diethyl ether) to recover all the product.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield the pure this compound.

References

- 1. Buy this compound | 13537-82-1 [smolecule.com]

- 2. CAS 13537-82-1: this compound [cymitquimica.com]

- 3. This compound | C10H16O3 | CID 98162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 13537-82-1 CAS MSDS (ETHYL 4-METHYL-2-CYCLOHEXANONE-1-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 13537-82-1|this compound|BLD Pharm [bldpharm.com]

- 7. spectrabase.com [spectrabase.com]

Ethyl 4-methyl-2-oxocyclohexanecarboxylate CAS 13537-82-1 data

An In-depth Technical Guide to Ethyl 4-methyl-2-oxocyclohexanecarboxylate (CAS 13537-82-1)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Synthesis

This compound, a cyclic β-keto ester, represents a cornerstone building block in synthetic organic chemistry. Its unique structural arrangement, featuring a ketone, an ester, and a chiral center on a cyclohexane ring, provides a rich platform for a multitude of chemical transformations. This guide delves into the core physicochemical properties, synthesis, reactivity, and practical applications of this compound, offering field-proven insights and detailed protocols for the modern researcher. Its significance lies not just in its own structure, but in its potential as a precursor for complex molecular architectures, from natural products to novel pharmaceutical agents.[1]

Part 1: Core Compound Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. This section consolidates the essential identification, physicochemical, and spectroscopic data for this compound.

Chemical Identity

-

IUPAC Name : ethyl 4-methyl-2-oxocyclohexane-1-carboxylate[2]

-

Synonyms : Ethyl 4-methyl-2-cyclohexanone-1-carboxylate, 4-Methyl-2-oxocyclohexanecarboxylic acid ethyl ester, 2-Carbethoxy-5-methylcyclohexanone, NSC 84213[2][3][4]

-

Canonical SMILES : CCOC(=O)C1CCC(CC1=O)C[2]

Physicochemical Data

The physical properties of this compound are critical for its handling, purification, and use in reactions. The data presented below is consolidated from multiple sources for comprehensive coverage.

| Property | Value | Source(s) |

| Molecular Weight | 184.23 g/mol | [2][3] |

| Appearance | Clear colorless to yellow liquid | [6] |

| Density | ~1.045 g/mL at 25 °C | [3][4] |

| Boiling Point | 128-132 °C at 32 mmHg; 113 °C at 12 Torr | [3][4] |

| Melting Point | 53-54 °C | [4] |

| Refractive Index (n20/D) | 1.473 | [3][4] |

| XLogP3 | 1.55 | [4] |

Spectroscopic Profile

Spectroscopic data is indispensable for the unambiguous identification and quality control of the title compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the ethyl ester group (a quartet and a triplet), the methyl group on the ring (a doublet), and the various methylene and methine protons of the cyclohexanone ring.[2][7]

-

¹³C NMR Spectroscopy : The carbon spectrum is defined by signals for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, the ring methyl group, and the four distinct sp³ hybridized carbons of the cyclohexane ring.[2][8]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically found in the region of 1710-1750 cm⁻¹.[2][8]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) provides a fragmentation pattern that can be used to confirm the molecular weight and structural features of the molecule.[2][8]

Part 2: Synthesis and Mechanistic Pathways

The construction of the cyclic β-keto ester framework is a classic challenge in organic synthesis. The primary route involves an intramolecular condensation reaction, a testament to the power of enolate chemistry.

Primary Synthetic Route: The Dieckmann Condensation

The most direct and widely recognized method for synthesizing cyclic β-keto esters like this compound is the Dieckmann Condensation .[9][10][11][12] This reaction is the intramolecular equivalent of the Claisen condensation, where a diester undergoes cyclization in the presence of a base to form a five- or six-membered ring.[9][13]

The choice of base is critical; an alkoxide corresponding to the ester's alcohol portion (e.g., sodium ethoxide for an ethyl ester) is used to prevent transesterification side reactions.[10] The reaction is driven forward by the final deprotonation of the product, as the resulting β-keto ester is significantly more acidic than the starting alcohol, forming a stabilized enolate.[10][13]

Mechanistic Visualization

The following diagram illustrates the step-by-step mechanism of the Dieckmann Condensation for the formation of a generic six-membered cyclic β-keto ester.

Caption: Key steps in the base-catalyzed Dieckmann condensation.

Part 3: Reactivity and Synthetic Applications

The true value of this compound lies in its versatile reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Reactivity Profile

The molecule's functionality allows for several key transformations:

-

Enolate Chemistry : The acidic proton between the two carbonyl groups is easily removed by a base, generating a stabilized enolate. This nucleophile can then participate in a wide range of C-C bond-forming reactions, such as alkylation and acylation.

-

Michael Addition : The α,β-unsaturated system that can be formed from this molecule allows it to act as a Michael acceptor, enabling conjugate addition reactions.[1]

-

Decarboxylation : Upon hydrolysis of the ester to a carboxylic acid, subsequent heating readily induces decarboxylation to yield 4-methylcyclohexanone, providing a straightforward route to substituted cyclic ketones.[10]

-

Heterocycle Formation : The dual carbonyl functionality serves as an excellent starting point for condensation reactions with dinucleophiles (e.g., hydrazine, hydroxylamine) to construct various heterocyclic systems.[1][3]

Applications in Complex Synthesis

This building block is instrumental in several areas of advanced organic synthesis:

-

Natural Product Synthesis : It serves as a key intermediate in the synthesis of various natural products, including terpenoids and sterols.[1][14] Its structure is related to the well-known Hagemann's ester, another pivotal reagent in this field.[14][15]

-

Pharmaceutical Development : The cyclohexanone core is a common scaffold in medicinal chemistry. This compound is used to synthesize biologically active molecules, including potential antitumor agents and dopamine agonists.[1][6][16]

-

Asymmetric Synthesis : The presence of a prochiral center allows it to be used as a starting material for creating enantiopure compounds through various stereoselective reactions.[1]

-

Fused Ring Systems : While not a direct reaction, the principles of enolate formation and cyclization inherent to its synthesis and reactivity are fundamental to powerful ring-forming strategies like the Robinson Annulation, which is used to construct polycyclic systems like steroids.[1][17][18]

Part 4: Experimental Protocols & Workflows

To bridge theory and practice, this section provides a representative synthetic protocol and an analytical workflow.

Protocol: Synthesis via Dieckmann Condensation

This protocol outlines a general procedure for the synthesis of a cyclic β-keto ester. Note: This is a representative protocol and may require optimization.

Objective : To synthesize a cyclic β-keto ester from a suitable 1,7-diester.

Materials :

-

Appropriate diethyl 3-methylheptanedioate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene, anhydrous

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure :

-

Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

-

Base Suspension : Under a nitrogen atmosphere, suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene.

-

Substrate Addition : Dissolve the starting diester (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred base suspension at room temperature.

-

Reaction : After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching : Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Washing : Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the final product is a critical, self-validating step in any synthesis.

Caption: Standard workflow for purification and characterization.

Part 5: Safety and Handling

Prudent laboratory practice requires awareness of the potential hazards and proper handling procedures for any chemical reagent.

-

Hazard Identification : This compound is classified as a skin sensitizer and may cause an allergic skin reaction. It may also cause eye, skin, and respiratory tract irritation.[2][4][19]

-

GHS Classification : Warning (H317: May cause an allergic skin reaction).[4]

-

Handling : Use with adequate ventilation. Avoid breathing vapor or mist. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[3][19][20]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[19][21]

-

First Aid :

-

Skin Contact : Immediately wash with plenty of soap and water. If skin irritation or rash occurs, seek medical attention.[19]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[19][21]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[19]

-

Ingestion : Do NOT induce vomiting. Rinse mouth and seek medical attention.[19]

-

References

- 1. Buy this compound | 13537-82-1 [smolecule.com]

- 2. This compound | C10H16O3 | CID 98162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 乙基-4-甲基-2-环己酮-1-羧酸酯 | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Dieckmann Condensation [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Hagemann's ester - Wikipedia [en.wikipedia.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Synthetic applications of Ethyl 4-oxocyclohexanecarboxylate_Chemicalbook [chemicalbook.com]

- 17. Robinson annulation - Wikipedia [en.wikipedia.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 4-methyl-2-oxocyclohexanecarboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of ethyl 4-methyl-2-oxocyclohexanecarboxylate, a pivotal intermediate in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, physicochemical properties, synthesis methodologies with mechanistic insights, key reactions, and its strategic applications in the synthesis of complex molecular architectures and pharmaceutically active compounds.

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is fundamental for scientific communication and regulatory compliance. This compound is systematically named according to IUPAC nomenclature, and is also known by a variety of synonyms in commercial and academic literature.

The formal IUPAC name for this compound is ethyl 4-methyl-2-oxocyclohexane-1-carboxylate [1][2]. Its identity is further solidified by the Chemical Abstracts Service (CAS) Registry Number, which is 13537-82-1 [1][2][3].

A comprehensive list of its identifiers and synonyms is provided below for cross-referencing purposes:

| Identifier Type | Value |

| IUPAC Name | ethyl 4-methyl-2-oxocyclohexane-1-carboxylate[1][2] |

| CAS Number | 13537-82-1[1][2][3] |

| Molecular Formula | C10H16O3[1][2] |

| Molecular Weight | 184.23 g/mol [1][3] |

| Synonyms | Ethyl 4-methyl-2-cyclohexanone-1-carboxylate[1][3], 4-Methyl-2-oxocyclohexanecarboxylic acid ethyl ester[3], 2-Carbethoxy-5-methylcyclohexanone[1][4], 5-Methyl-2-ethoxycarbonylcyclohexanone[1][4], NSC 84213[1][3] |

| InChI Key | FFVHHWOJYFCNJP-UHFFFAOYSA-N[1][3] |

| SMILES | CCOC(=O)C1CCC(CC1=O)C[1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity. These properties are summarized in the table below.

| Property | Value |

| Density | 1.045 g/mL at 25 °C[3] |

| Boiling Point | 128-132 °C at 32 mmHg[3] |

| Refractive Index | n20/D 1.473[3] |

| Flash Point | >230 °F[4] |

| PSA (Polar Surface Area) | 43.4 Ų |

| XLogP3 | 1.55480[4] |

Synthesis: The Dieckmann Condensation Approach

The construction of the cyclic β-keto ester core of this compound is efficiently achieved through the Dieckmann condensation, an intramolecular variant of the Claisen condensation[1][3][5][6]. This powerful carbon-carbon bond-forming reaction utilizes a diester as the starting material, which undergoes cyclization in the presence of a strong base to yield a five- or six-membered cyclic β-keto ester[1][3][5][6]. For the synthesis of the six-membered ring of this compound, a substituted 1,7-diester is required.

Mechanistic Rationale

The Dieckmann condensation proceeds via a well-established mechanism. The key steps involve the deprotonation of an α-carbon to form an enolate, followed by an intramolecular nucleophilic attack on the second ester carbonyl, and subsequent elimination of an alkoxide. The choice of base is critical; typically, an alkoxide corresponding to the ester's alcohol portion is used to prevent transesterification side reactions. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is significantly more acidic than the starting diester.

A generalized workflow for the synthesis is depicted below:

Caption: Generalized workflow for the synthesis of this compound via Dieckmann condensation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of a cyclic β-keto ester via Dieckmann condensation.

Materials:

-

Diethyl 3-methylheptanedioate

-

Sodium ethoxide

-

Anhydrous ethanol (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether (or other extraction solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Diester: To the stirred solution of the base, add diethyl 3-methylheptanedioate dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to heat the mixture at reflux for several hours to ensure the completion of the cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of dilute hydrochloric acid until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: The crude this compound can be further purified by vacuum distillation.

Key Reactions and Synthetic Utility

This compound is a versatile building block due to the presence of multiple reactive sites. Its synthetic utility is primarily derived from the reactivity of the β-keto ester moiety.

Alkylation

The α-proton between the two carbonyl groups is highly acidic and can be readily removed by a base to form a stable enolate. This enolate can then be alkylated with a variety of electrophiles, such as alkyl halides. This allows for the introduction of diverse substituents at the 1-position.

Decarboxylation

The β-keto ester can undergo hydrolysis and subsequent decarboxylation upon heating in acidic or basic conditions to yield 4-methylcyclohexanone. This is a common strategy for the synthesis of substituted cyclic ketones.

Michael Addition

The enolate of this compound can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, forming new carbon-carbon bonds.

A diagram illustrating the key reactive sites is shown below:

Caption: Key reactions of this compound.

Applications in Drug Development

The structural motif of this compound is a valuable starting point for the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.

One notable application is in the synthesis of Tranexamic acid , an antifibrinolytic agent used to treat or prevent excessive blood loss. The synthesis of Tranexamic acid can be achieved from a related compound, ethyl 4-oxocyclohexanecarboxylate, highlighting the utility of this class of molecules in pharmaceutical manufacturing[7].

Furthermore, this scaffold is utilized in the preparation of various heterocyclic compounds, which are core structures in many approved drugs. Its ability to be readily functionalized makes it an attractive starting material for the construction of compound libraries for high-throughput screening in drug discovery campaigns. For instance, it has been used in the synthesis of spirocyclic γ-lactam derivatives with potential antitumor activity[2].

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), as well as complex multiplets for the protons on the cyclohexanone ring. The chemical shifts of the ring protons will be influenced by the adjacent carbonyl and ester groups.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, and the carbons of the cyclohexanone ring.

While specific peak assignments require detailed spectral analysis, PubChem provides access to reference spectra for this compound[8].

Safety and Handling

This compound may cause an allergic skin reaction[8]. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

References

- 1. synarchive.com [synarchive.com]

- 2. Hagemann's ester - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C10H16O3 | CID 98162 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of C10H16O3: A Focus on Pinonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Physicochemical Properties

Pinonic acid, systematically named 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid, is a C10 carboxylic acid containing a cyclobutane ring, a ketone functional group, and three stereocenters.[5] This intricate structure gives rise to a number of stereoisomers with distinct properties.

Table 1: Physicochemical Properties of cis-Pinonic Acid

| Property | Value | Source(s) |

| Molecular Formula | C10H16O3 | [5][6] |

| Molecular Weight | 184.23 g/mol | [6] |

| Appearance | Pale green to light grey powder or crystalline solid | [3] |

| Melting Point | 104-107 °C | [3] |

| pKa | 5.19 at 298.15 K | [7] |

| Solubility in Water | 0.043 mmol·dm⁻³ (intrinsic solubility) | [7] |

Stereoisomerism in Pinonic Acid

The presence of three chiral centers in pinonic acid results in 2³ = 8 possible stereoisomers. These can be categorized into enantiomeric pairs and diastereomers. The stereochemistry is primarily defined by the relative orientation of the acetyl and carboxymethyl groups on the cyclobutane ring, leading to cis and trans diastereomers.

Cis and Trans Diastereomers

The substituents on the cyclobutane ring can be on the same side (cis) or opposite sides (trans). Both cis- and trans-pinonic acid exist, each as a pair of enantiomers. The cis isomer is the more commonly studied and commercially available form.[8]

Enantiomers

Each diastereomer of pinonic acid exists as a pair of non-superimposable mirror images known as enantiomers. For example, cis-pinonic acid has (+)-cis-pinonic acid and (-)-cis-pinonic acid enantiomers.[6] The specific enantiomer obtained from the oxidation of α-pinene depends on the chirality of the starting material. For instance, the oxidation of (+)-α-pinene predominantly yields (+)-cis-pinonic acid.

The different stereoisomers of pinonic acid can exhibit distinct biological activities, a critical consideration in drug development where often only one enantiomer is therapeutically active while the other may be inactive or even cause adverse effects.[9]

Synthesis and Stereoselective Approaches

The primary route to pinonic acid is through the oxidative cleavage of α-pinene. The choice of oxidizing agent and reaction conditions can influence the yield and stereochemical outcome.

Ozonolysis of α-Pinene

Ozonolysis is a common method for the synthesis of pinonic acid. The reaction proceeds through the formation of a primary ozonide, which then rearranges and is subsequently worked up to yield the desired product.[10]

Experimental Protocol: Ozonolysis of (-)-α-Pinene to yield cis-Pinonaldehyde (a precursor to cis-Pinonic Acid)

This protocol is adapted from a published procedure for the synthesis of a related compound.

Materials:

-

(-)-α-pinene

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Ozone (O3) generated from an ozone generator

-

Oxygen (O2)

-

Dimethyl sulfide (DMS)

-

Dry ice/acetone bath

Procedure:

-

A round bottom flask containing a stirred solution of (-)-α-pinene (1 equivalent) dissolved in a mixture of MeOH and CH2Cl2 (8:1 ratio) is cooled to -78 °C using a dry ice/acetone bath.[11]

-

Ozone is bubbled through the solution until a persistent blue color is observed, indicating an excess of ozone.[11]

-

The ozone generator is turned off, and oxygen is bubbled through the solution until the blue color disappears.[11]

-

While maintaining the temperature at -78 °C, dimethyl sulfide (18 equivalents) is added dropwise.[11]

-

The solution is stirred for 16 hours while allowing it to gradually warm to room temperature as the cooling bath evaporates.[11]

-

The solvent and excess DMS are removed under reduced pressure to yield crude cis-pinonaldehyde, which can be further oxidized to cis-pinonic acid using standard oxidation methods (e.g., Jones oxidation).

Potassium Permanganate Oxidation

Oxidation of α-pinene with potassium permanganate (KMnO4) is another effective method for preparing cis-pinonic acid. The reaction is typically carried out in a biphasic system or with a phase-transfer catalyst. The use of a buffer, such as ammonium sulfate, can improve the yield.[12][13]

Experimental Protocol: Oxidation of (S)-α-Pinene to cis-Pinonic Acid using KMnO4

This protocol is based on a procedure reported in the literature.[14]

Materials:

-

(S)-α-Pinene

-

Potassium permanganate (KMnO4)

-

Ammonium sulfate ((NH4)2SO4)

-

Crushed ice and water

-

Sulfuric acid (H2SO4), concentrated and 5 N

-

Sodium bisulfite (NaHSO3)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

A slurry of crushed ice, KMnO4 (1.8 equivalents), ammonium sulfate (0.45 equivalents), and water is prepared and stirred rapidly.[14]

-

(S)-α-Pinene (1 equivalent) is added to the slurry, and the mixture is stirred at <5 °C for 5 hours.[14]

-

A solution of concentrated H2SO4 in water is slowly added over 30 minutes, maintaining the reaction temperature below 5 °C.[14]

-

Sodium bisulfite is added in portions over 1 hour, keeping the temperature below 15 °C to quench the excess KMnO4.[14]

-

The cloudy aqueous solution is extracted multiple times with diethyl ether.[14]

-

The combined organic layers are extracted with a saturated NaHCO3 solution.[14]

-

The aqueous bicarbonate layers are combined, acidified with 5 N H2SO4, and then extracted with diethyl ether.[14]

-

The combined ether layers from the final extraction are dried with brine and MgSO4, and the solvent is removed in vacuo to yield cis-pinonic acid, which can be further purified by chromatography.[14]

Analytical Techniques for Stereoisomer Characterization

Distinguishing between the different stereoisomers of pinonic acid is crucial for both synthetic and analytical purposes. Spectroscopic and chromatographic techniques are indispensable tools for this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the relative stereochemistry of diastereomers. The chemical shifts and coupling constants of the protons on the cyclobutane ring are sensitive to their spatial arrangement. For example, the coupling constants between vicinal protons can help differentiate between cis and trans isomers.[15] 1H and 13C NMR data for cis-pinonic acid are well-documented.[6][10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[16][17]

General Workflow for Chiral HPLC Method Development for Pinonic Acid Enantiomers

-

Column Selection: Start with polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) as they have broad applicability.[17]

-

Mobile Phase Selection: For acidic compounds like pinonic acid, a mobile phase consisting of a non-polar solvent (e.g., hexane) with a polar modifier (e.g., isopropanol or ethanol) and a small amount of an acidic additive (e.g., trifluoroacetic acid) is a good starting point.[17][18]

-

Screening: Screen different mobile phase compositions and columns to find initial separation conditions.[19]

-

Optimization: Fine-tune the mobile phase composition, flow rate, and temperature to achieve baseline separation of the enantiomers.

Applications in Drug Development and Asymmetric Synthesis

The rigid, chiral scaffold of pinonic acid makes it an attractive starting material for the synthesis of more complex molecules with defined stereochemistry.

Chiral Building Block

Pinonic acid and its derivatives serve as versatile chiral building blocks.[20] The functional groups (ketone and carboxylic acid) can be selectively modified to introduce new functionalities and build up molecular complexity. For example, the cyclobutane ring of pinonic acid can be incorporated into the structure of novel therapeutic agents.[21]

Synthesis of Bioactive Molecules

Derivatives of pinonic acid have been explored for various biological activities. While specific data on the differential activity of pinonic acid stereoisomers is an area of ongoing research, the known enantioselective effects of its precursor, α-pinene, suggest that the stereochemistry of pinonic acid derivatives will likely play a crucial role in their pharmacological profiles.[21] For instance, pinene-derived iminodiacetic acid (PIDA) has been developed as a powerful ligand for stereoselective synthesis.[22]

Logical Workflow: Pinonic Acid as a Chiral Synthon

Caption: Utilization of enantiopure pinonic acid as a chiral building block in asymmetric synthesis.

Conclusion

Pinonic acid, a C10H16O3 molecule derived from the natural product α-pinene, presents a fascinating case study in stereochemistry. Its multiple chiral centers give rise to a family of stereoisomers, each with potentially unique properties and biological activities. The ability to synthesize and isolate specific stereoisomers of pinonic acid is of paramount importance for its application as a chiral building block in the development of new pharmaceuticals and other fine chemicals. This guide has provided a technical foundation for understanding the structure, synthesis, and analysis of pinonic acid stereoisomers, intended to aid researchers in harnessing the potential of this versatile chiral synthon.

References

- 1. Pinonic acid [webbook.nist.gov]

- 2. Heterogeneous Kinetics of cis-Pinonic Acid with Hydroxyl Radical under Different Environmental Conditions. | Semantic Scholar [semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Pinonic acid | C10H16O3 | CID 10130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cis-Pinonic acid | C10H16O3 | CID 239867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. chiraltech.com [chiraltech.com]

- 19. hplc.today [hplc.today]

- 20. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 22. Pinene-derived iminodiacetic acid (PIDA): a powerful ligand for stereoselective synthesis and iterative cross-coupling of C(sp3) boronate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 4-methyl-2-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of ethyl 4-methyl-2-oxocyclohexanecarboxylate, a key building block in the synthesis of various organic molecules. As Senior Application Scientists, our goal is to provide not just data, but a comprehensive understanding of the underlying principles that govern the spectral features of this versatile compound. This document is structured to provide a deep dive into the spectral analysis, supported by established methodologies and theoretical principles, to empower researchers in their synthetic and analytical endeavors.

Introduction to this compound

This compound (C₁₀H₁₆O₃, CAS No: 13537-82-1) is a cyclic β-keto ester that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a substituted cyclohexane ring, presents interesting challenges and learning opportunities in NMR spectral interpretation due to the presence of stereoisomers and complex spin-spin coupling patterns. A thorough understanding of its NMR spectrum is crucial for confirming its synthesis, assessing its purity, and for the structural elucidation of its derivatives.

Theoretical Principles of NMR Spectroscopy in Substituted Cyclohexanones

The NMR spectra of cyclohexanone derivatives are governed by several key factors:

-

Chemical Shift (δ): The resonance frequency of a nucleus is primarily determined by its local electronic environment. Electron-withdrawing groups, such as the ketone and ester functionalities in our target molecule, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).

-

Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei leads to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the dihedral angle between coupled protons, which is crucial for conformational analysis.

-

Stereochemistry: this compound can exist as a mixture of diastereomers (cis and trans) due to the two stereocenters at C1 and C4. Furthermore, the cyclohexane ring exists in a dynamic equilibrium of chair conformations. These stereochemical features significantly impact the NMR spectrum, often resulting in a more complex set of signals than would be expected from a single, rigid structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is paramount for accurate structural elucidation.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a common choice for its good dissolving power and relatively clean spectral window.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required.

-

A wider spectral width is necessary to encompass the full range of carbon chemical shifts.

-

Diagram of the NMR Acquisition Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is complex due to the presence of diastereomers and overlapping signals. The following is a detailed interpretation of the expected signals.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -O-CH₂-CH₃ (Ethyl) | ~4.2 | Quartet (q) | 2H | ~7.1 |

| H1 (α to C=O and COOR) | ~3.4 | Doublet of Doublets (dd) | 1H | Varies |

| Cyclohexane Ring Protons | ~1.5 - 2.8 | Multiplets (m) | 7H | - |

| -O-CH₂-CH₃ (Ethyl) | ~1.3 | Triplet (t) | 3H | ~7.1 |

| C4-CH₃ (Methyl) | ~1.0 | Doublet (d) | 3H | ~6.5 |

Detailed Interpretation:

-

Ethyl Ester Group: The ethyl group gives rise to two characteristic signals: a quartet around 4.2 ppm for the methylene protons (-O-CH₂ -CH₃) and a triplet around 1.3 ppm for the methyl protons (-O-CH₂-CH₃ ). The quartet arises from coupling to the three adjacent methyl protons, and the triplet arises from coupling to the two adjacent methylene protons, both with a typical coupling constant of approximately 7.1 Hz.

-

Methine Proton at C1: The proton at the C1 position is adjacent to both the ester and ketone functionalities, leading to a significant downfield shift to around 3.4 ppm. Its multiplicity is expected to be a doublet of doublets due to coupling with the two adjacent protons on C6. The exact chemical shift and coupling constants will be dependent on the cis/trans stereochemistry.

-

Cyclohexane Ring Protons: The remaining seven protons on the cyclohexane ring (at C3, C4, C5, and C6) resonate in the upfield region between approximately 1.5 and 2.8 ppm. These signals typically appear as complex and overlapping multiplets due to extensive geminal and vicinal coupling. Protons alpha to the ketone at C3 will be the most deshielded within this group.

-

Methyl Group at C4: The methyl group attached to C4 gives rise to a doublet at around 1.0 ppm, resulting from coupling to the single proton at C4.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) |

| C2 (Ketone C=O) | ~208 |

| C=O (Ester) | ~172 |

| -O-CH₂-CH₃ (Ethyl) | ~61 |

| C1 (α to C=O and COOR) | ~55 |

| C6 | ~45 |

| C3 | ~41 |

| C4 | ~35 |

| C5 | ~30 |

| C4-CH₃ (Methyl) | ~22 |

| -O-CH₂-CH₃ (Ethyl) | ~14 |

Detailed Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons are the most deshielded and appear furthest downfield. The ketone carbonyl (C2) is expected to resonate around 208 ppm, while the ester carbonyl will be further upfield at approximately 172 ppm.

-

Oxygenated Carbons: The carbon of the ethyl ester attached to the oxygen (-O-C H₂-CH₃) appears around 61 ppm.

-

Cyclohexane Ring Carbons: The carbons of the cyclohexane ring resonate in the range of 30-55 ppm. The methine carbon at C1, being alpha to two carbonyl groups, is the most deshielded of the ring carbons at around 55 ppm. The other ring carbons (C3, C4, C5, and C6) will have distinct chemical shifts influenced by their proximity to the functional groups and the methyl substituent.

-

Methyl Carbons: The methyl carbon of the ethyl group (-O-CH₂-C H₃) is the most shielded carbon, appearing at approximately 14 ppm. The methyl carbon at C4 will resonate at a slightly higher chemical shift, around 22 ppm.

Structural Elucidation Workflow

A systematic approach is essential for the unambiguous assignment of all signals in the NMR spectra.

Diagram of the Spectral Interpretation Workflow

Caption: A logical workflow for the interpretation of NMR spectra.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. A thorough analysis of chemical shifts, coupling constants, and signal multiplicities allows for the unambiguous confirmation of its structure. For complex cases involving diastereomeric mixtures, two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be invaluable for complete signal assignment. This guide provides a solid foundation for researchers to confidently interpret the NMR data of this important synthetic intermediate and its analogues.

References

An In-depth Technical Guide to the Key Reactions of Ethyl 4-methyl-2-oxocyclohexanecarboxylate

Abstract

Ethyl 4-methyl-2-oxocyclohexanecarboxylate is a pivotal intermediate in organic synthesis, prized for its versatile reactivity and strategic importance in constructing complex molecular architectures. As a substituted β-keto ester, its structure offers multiple reactive sites that can be manipulated with a high degree of chemo- and regioselectivity. This guide provides a comprehensive exploration of the core reactions involving this compound, grounded in mechanistic principles and practical laboratory applications. We will delve into its synthesis, stereochemical considerations, and its critical transformations, including enolate formation, alkylation, decarboxylation, and its cornerstone role in the Robinson annulation for building polycyclic systems found in steroids and terpenoids. Each section is designed to provide not just procedural details but also the underlying scientific rationale, empowering researchers to leverage this versatile building block to its full potential.

Introduction: The Strategic Value of a Versatile Building Block

This compound (CAS No: 13537-82-1) is a cyclic β-keto ester that serves as a cornerstone in the synthesis of a wide array of organic molecules.[1] Its chemical structure, featuring a ketone, an ester, and two stereocenters, provides a rich platform for synthetic transformations. The strategic placement of the methyl group at the 4-position introduces an element of chirality and influences the conformational behavior of the cyclohexane ring, which can be exploited in stereoselective synthesis.

The true power of this molecule lies in the reactivity of the C-1 position. The protons on this carbon are significantly acidic due to the electron-withdrawing effects of the adjacent ketone and ester groups, facilitating the formation of a stable enolate. This enolate is a potent nucleophile, enabling a suite of crucial carbon-carbon bond-forming reactions. Consequently, this compound is a frequently utilized precursor for substituted cyclohexanones and is indispensable in constructing the fused ring systems characteristic of many biologically active natural products.[2][3]

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

| Property | Value |

| IUPAC Name | ethyl 4-methyl-2-oxocyclohexane-1-carboxylate[4] |

| CAS Number | 13537-82-1[1] |

| Molecular Formula | C₁₀H₁₆O₃[4][5] |

| Molecular Weight | 184.23 g/mol [4][6] |

| Appearance | Solid or colorless to yellow liquid[7] |

| Boiling Point | 113 °C at 12 Torr[6] |

| Density | ~1.040 g/cm³ at 20 °C[6] |

| Refractive Index | n20/D 1.473 (lit.)[6] |

Synthesis of the Core Scaffold

The preparation of this compound and its unsaturated precursor, Hagemann's ester, is a classic topic in organic synthesis. The most common approaches involve condensation reactions that build the six-membered ring.

From Hagemann's Ester: A Common Precursor

Hagemann's ester (ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) is arguably the most famous precursor to the title compound.[2] Its synthesis has been refined over a century. A prevalent method is a modification of the Knoevenagel condensation.[2][8] This process typically involves a tandem Knoevenagel condensation, Michael addition, and an intramolecular aldol reaction sequence.[8][9][10]

Once Hagemann's ester is formed, the saturated target molecule can be obtained through selective reduction of the double bond, for instance, via catalytic hydrogenation.

The Dieckmann Cyclization

An alternative and powerful strategy for forming the cyclic β-keto ester is the Dieckmann cyclization, an intramolecular Claisen condensation.[11] This reaction involves treating a 1,7-diester with a strong base to induce cyclization, forming the six-membered ring. The choice of the starting acyclic diester dictates the substitution pattern on the final product.

Diagram: Synthetic Workflow via Dieckmann Cyclization

Caption: Workflow for Dieckmann Cyclization.

Core Reactions and Synthetic Transformations

The synthetic utility of this compound stems from three primary transformations: alkylation at the C-1 position, decarboxylation to remove the ester, and its use as a nucleophile in annulation reactions.

Regioselective Alkylation at C-1

The most valuable reaction of this β-keto ester is the alkylation of the α-carbon (C-1). The protons at this position are the most acidic in the molecule, allowing for clean deprotonation to form a nucleophilic enolate.

Causality of Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical. Weaker bases like ethoxide can lead to reversible reactions and side products. LDA ensures rapid and complete deprotonation.

-

Temperature Control: The reaction is typically performed at low temperatures (-78 °C). This is to ensure kinetic control, meaning the base removes the most accessible, kinetically favored proton at C-1.[1] Warming the reaction can allow for equilibration and potential deprotonation at other sites, reducing regioselectivity.

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are used to ensure the base remains reactive and to prevent quenching of the highly reactive enolate and organometallic reagents.

Experimental Protocol: C-1 Alkylation

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with anhydrous THF.

-

Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise.

-

Substrate Addition: A solution of this compound (1.0 equivalent) in anhydrous THF is added slowly to the LDA solution. The mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.

-

Alkylation: The desired alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 equivalents) is added dropwise. The reaction is stirred for several hours, allowing it to slowly warm to room temperature.

-

Quenching & Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

| Alkylating Agent | Product | Typical Yield |

| Methyl Iodide | Ethyl 1,4-dimethyl-2-oxocyclohexanecarboxylate | 75-85%[1] |

| Benzyl Bromide | Ethyl 1-benzyl-4-methyl-2-oxocyclohexanecarboxylate | 70-80% |

| Allyl Bromide | Ethyl 1-allyl-4-methyl-2-oxocyclohexanecarboxylate | 70-80% |

Diagram: Alkylation Mechanism

Caption: Mechanism of C-1 Alkylation.

Decarboxylation: Accessing Substituted Cyclohexanones

After alkylation, the ethoxycarbonyl group at C-1 is often removed to yield a 2,5-disubstituted cyclohexanone. This is typically achieved via saponification followed by decarboxylation of the resulting β-keto acid, or more directly through Krapcho decarboxylation. The latter is often preferred for its milder conditions and tolerance of other functional groups.

Causality of Experimental Choices:

-

Reagents: The Krapcho reaction utilizes a salt (e.g., LiCl, NaCl) in a high-boiling, polar aprotic solvent like dimethyl sulfoxide (DMSO) with a small amount of water. The chloride ion acts as a nucleophile, attacking the ethyl group of the ester in an Sₙ2 reaction. The water facilitates the protonolysis of an intermediate, leading to the loss of CO₂.

-

Temperature: The reaction requires heating to drive the Sₙ2 attack and the subsequent decarboxylation.

Experimental Protocol: Krapcho Decarboxylation

-

Setup: A round-bottom flask is charged with the C-1 alkylated β-keto ester, lithium chloride (3.0 equivalents), dimethyl sulfoxide (DMSO), and a few drops of water.

-

Reaction: The mixture is heated to approximately 150-180 °C with stirring and monitored by TLC until the starting material is consumed.

-

Workup: The reaction mixture is cooled to room temperature and diluted with water. The aqueous solution is extracted several times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude 2,5-disubstituted cyclohexanone is purified by distillation or column chromatography.

The Robinson Annulation: Building Fused Ring Systems

Perhaps the most significant application of this compound is its role in the Robinson annulation.[12] This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to create a new six-membered ring.[12][13][14] This sequence is fundamental to the total synthesis of steroids and terpenoids.[2][12]

In this sequence, the enolate of our title compound acts as the Michael donor, adding to an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone (MVK). The resulting 1,5-diketone intermediate then undergoes a base-catalyzed intramolecular aldol condensation to form the fused cyclohexenone product.[13][14]

Diagram: Robinson Annulation Mechanism

Caption: The Robinson Annulation Workflow.

Experimental Protocol: Robinson Annulation

-

Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent like ethanol, add a catalytic amount of base (e.g., sodium ethoxide).

-

Michael Addition: Cool the solution in an ice bath. Add methyl vinyl ketone (MVK) (1.1 equivalents) dropwise, maintaining the temperature below 10 °C. Stir the reaction for several hours at room temperature.

-

Aldol Condensation & Cyclization: Add a stronger base solution (e.g., aqueous NaOH) and heat the mixture to reflux for several hours to promote the intramolecular aldol condensation and subsequent dehydration.

-

Workup: Cool the reaction mixture, neutralize with dilute acid (e.g., HCl), and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting annulated product by column chromatography or crystallization.

Applications in Natural Product Synthesis

The reactions described above are not merely academic exercises; they are enabling tools for the construction of complex and biologically significant molecules.

-

Terpenoids: Many terpenoids, which are derived from isoprene units, feature polycyclic carbon skeletons.[3][15] The Robinson annulation is a go-to strategy for assembling the foundational cyclohexene rings in these structures.[2]

-

Steroids: The characteristic A, B, C, and D ring system of steroids is often constructed using sequential annulation strategies.[12] The Wieland-Miescher ketone, a classic building block in steroid synthesis, is itself a product of a Robinson annulation.[12] The use of chiral starting materials or asymmetric catalysts in these reactions allows for the enantioselective synthesis of these vital biomolecules.[16][17][18]

Conclusion

This compound is a testament to the power of functional group interplay in organic synthesis. Its value extends far beyond its structure, residing in the predictable and highly controllable reactivity it offers. The ability to selectively form a nucleophilic enolate at C-1 opens the door to a vast array of alkylated derivatives. Subsequent decarboxylation provides clean access to substituted cyclohexanones, while its role as a Michael donor in the Robinson annulation provides an elegant and efficient pathway to the fused polycyclic systems that are prevalent in medicinal chemistry and natural products. For any researcher engaged in the synthesis of complex cyclic molecules, a thorough understanding of the principles and protocols outlined in this guide is an invaluable asset.

References

- 1. Buy this compound | 13537-82-1 [smolecule.com]

- 2. Hagemann's ester - Wikipedia [en.wikipedia.org]

- 3. api.pageplace.de [api.pageplace.de]

- 4. This compound | C10H16O3 | CID 98162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. echemi.com [echemi.com]

- 7. 10-474226 - ethyl-4-methyl-2-oxocyclohexanecarboxylate | 1… [cymitquimica.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. homework.study.com [homework.study.com]

- 10. The third and fourth steps in the synthesis of Hagemann’s ester from ethy.. [askfilo.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Robinson annulation - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Claisen Condensation of Cyclohexanone Derivatives: A Mechanistic and Practical Guide to Synthesizing β-Dicarbonyl Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-dicarbonyl moieties that are pivotal intermediates in the pharmaceutical and fine chemical industries. When applied to cyclic ketones such as cyclohexanone and its derivatives, this reaction provides a powerful route to 1,3-diketones and β-keto esters, which serve as versatile scaffolds for complex molecular architectures. This technical guide offers a deep dive into the underlying mechanism of the Claisen condensation involving cyclohexanone, with a particular focus on the principles of enolate chemistry that govern regioselectivity. We will explore the causality behind experimental choices, present a validated protocol, and discuss critical parameters for process optimization, providing researchers with the foundational knowledge required to harness this reaction effectively.

Core Principles: The Ketone-Ester Claisen Condensation

The Claisen condensation is a base-catalyzed reaction that joins two carbonyl compounds, classically two esters, to form a β-keto ester.[1] A crucial variation, highly relevant to our topic, involves the reaction between a ketone and an ester. In this process, the ketone serves as the nucleophilic component by forming an enolate, which then attacks the electrophilic carbonyl of the ester.[2]

The overall transformation for cyclohexanone can be summarized as the acylation of its α-carbon, yielding a 1,3-dicarbonyl compound, specifically a β-diketone. The reaction's success hinges on three key requirements:

-

The ketone must possess at least one acidic α-proton to form an enolate.[3]

-

The ester must have a suitable leaving group, typically an alkoxide.[3]

-

A strong base is required to generate a sufficient concentration of the ketone enolate.[4]

Unlike condensations between two esters, which are often reversible, the final deprotonation of the resulting β-diketone product is a highly favorable acid-base reaction that drives the equilibrium towards completion.[5] The pKa of the α-proton flanked by two carbonyls in the product is significantly lower (more acidic) than that of the starting ketone, ensuring this final step is essentially irreversible with a stoichiometric amount of base.[5]

The Decisive Intermediate: Kinetic vs. Thermodynamic Enolate Formation

For unsubstituted cyclohexanone, enolate formation is straightforward. However, for substituted cyclohexanone derivatives, the situation is more complex and offers a powerful handle for synthetic control. An unsymmetrical ketone can form two distinct regioisomeric enolates: the kinetic enolate and the thermodynamic enolate .[6] The choice of which enolate is formed and subsequently acylated is arguably the most critical strategic decision in designing a synthesis based on this reaction.

-

Kinetic Enolate: This enolate is formed faster. It results from the deprotonation of the less-substituted, sterically more accessible α-carbon. Its formation is favored by using a strong, sterically hindered base (e.g., Lithium Diisopropylamide, LDA) at low temperatures (e.g., -78 °C) under irreversible conditions.[7] These conditions ensure the first-formed enolate is "trapped" before it can equilibrate to the more stable thermodynamic form.

-

Thermodynamic Enolate: This enolate is the more stable of the two, featuring a more substituted double bond.[8] Its formation is favored under conditions that allow for equilibrium to be established: a smaller, non-hindered base (e.g., NaH, NaOEt), higher temperatures (room temperature or above), and longer reaction times.[7] The weaker base establishes a reversible deprotonation, allowing the kinetic enolate to revert to the starting ketone and eventually form the more stable thermodynamic isomer.

The ability to selectively generate either the kinetic or thermodynamic enolate provides precise control over the regiochemical outcome of the subsequent acylation.

Figure 1: Selective formation of kinetic vs. thermodynamic enolates.

The Core Mechanism: A Step-by-Step Analysis

The reaction between cyclohexanone and an ester (e.g., ethyl acetate) proceeds through a well-defined, multi-step mechanism. The product of this specific reaction is 2-acetylcyclohexanone.[9]

-

Enolate Formation: A strong base (B⁻) abstracts an acidic α-proton from cyclohexanone, forming a resonance-stabilized enolate ion. This is the rate-determining step for many base-catalyzed condensations.[10]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[4]

-

Carbonyl Reformation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (e.g., ethoxide) as a leaving group.[5] This step is characteristic of nucleophilic acyl substitution.

-

Driving Force - Final Deprotonation: The expelled alkoxide is a strong enough base to deprotonate the newly formed β-diketone at its highly acidic central α-carbon. This irreversible acid-base reaction forms a highly resonance-stabilized enolate and drives the entire reaction sequence to completion.[11]

-

Protonation (Work-up): An acidic work-up in a separate final step neutralizes the base and protonates the enolate to yield the final β-diketone product.[4]

Figure 2: Generalized mechanism of the Claisen condensation of cyclohexanone.

Experimental Protocol: Synthesis of 2-Acetylcyclohexanone via Enamine Intermediate

While direct base-catalyzed acylation is common, an alternative and highly effective method proceeds through an enamine intermediate. This approach, known as the Stork enamine synthesis, offers excellent control and avoids the use of exceptionally strong bases for the initial enolate formation. The enamine, being nucleophilic, readily reacts with acylating agents like acetic anhydride.[12]

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| Cyclohexanone | 98.14 | 5.0 mL (4.7 g) | ~0.048 |

| Pyrrolidine | 71.12 | 4.0 mL (3.4 g) | ~0.048 |

| p-Toluenesulfonic acid | 172.20 | 0.1 g | ~0.0006 |

| Acetic Anhydride | 102.09 | 4.5 mL (4.9 g) | ~0.048 |

| Toluene | - | 50 mL | - |

| 3 M HCl | - | 30 mL | - |

| Deionized Water | - | As needed | - |

| Anhydrous Na₂SO₄ | - | As needed | - |

Step-by-Step Methodology

-

Enamine Formation:

-

To a 100 mL round-bottom flask, add toluene (40 mL), cyclohexanone (5.0 mL), pyrrolidine (4.0 mL), and a catalytic amount of p-toluenesulfonic acid (0.1 g).[12]

-

Causality: p-Toluenesulfonic acid catalyzes the dehydration reaction required to form the enamine from the ketone and secondary amine.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux for 1 hour.[12] Water will be collected in the Dean-Stark trap, driving the equilibrium towards the enamine product.

-

Causality: The azeotropic removal of water is critical for achieving a high yield of the enamine.

-

Allow the mixture to cool to room temperature.

-

-

Acylation of the Enamine:

-

Prepare a solution of acetic anhydride (4.5 mL) in toluene (10 mL). Add this solution to the flask containing the enamine.[12]

-

Stopper the flask and let the mixture stand at room temperature for at least 24 hours.

-

Causality: The nucleophilic β-carbon of the enamine attacks the electrophilic carbonyl of the acetic anhydride. This forms an N-acylated iminium ion intermediate.

-

-

Hydrolysis and Work-up:

-

Slowly add deionized water (5 mL) to the reaction mixture and heat at reflux for 30 minutes.[12]

-

Causality: The water hydrolyzes the iminium ion intermediate back to a carbonyl, yielding the desired 2-acetylcyclohexanone and regenerating the pyrrolidine as its salt.

-

Cool the mixture and transfer it to a separatory funnel with an additional 10 mL of water. Separate the organic and aqueous layers.

-

Wash the organic layer sequentially with 3 M HCl (3 x 10 mL) and then with water (10 mL).[12]

-

Causality: The acid wash removes any remaining amine (pyrrolidine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (toluene) via rotary evaporation.

-

-

Purification:

Figure 3: Experimental workflow for the synthesis of 2-acetylcyclohexanone.

Conclusion